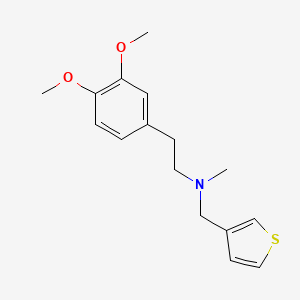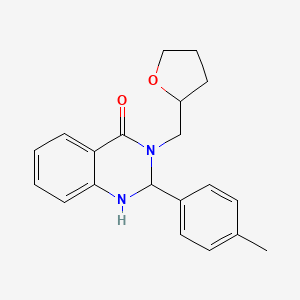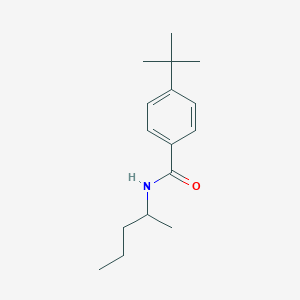
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine acts as a partial agonist at the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. It also acts as a dopamine and norepinephrine reuptake inhibitor, which may contribute to its mood-enhancing effects. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may contribute to its stimulant effects. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has also been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its mood-enhancing effects. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several advantages as a research tool. It has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. However, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several limitations as a research tool. It is a synthetic drug that requires specialized equipment and expertise to synthesize. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine is also a controlled substance, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine. One area of research is the development of new synthetic analogs of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the neuroprotective effects of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine in animal models of neurodegenerative diseases. Additionally, there is a need for further research on the safety and efficacy of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine in humans, as well as its potential therapeutic applications in the field of neuroscience.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine is a synthetic psychedelic drug that has been studied for its potential therapeutic applications in the field of neuroscience. It has a high affinity for the serotonin 2A receptor and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several advantages as a research tool, but also has several limitations. There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine, including the development of new synthetic analogs and further investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with thienylmethylamine to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-thienylmethyl)propan-2-amine. This intermediate is then methylated with methyl iodide to produce 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine. The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(11-14-7-9-20-12-14)8-6-13-4-5-15(18-2)16(10-13)19-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBCUCCJQKXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)

![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)

![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)

![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)

